7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8ClN3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8ClN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H |
InChI Key |
WXKDQMXDYXOKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed under catalyst-free conditions in boiling DMF (Dimethylformamide) to yield the desired product . Another method involves the reaction of aminopyrazoles with dicarbonyl compounds under acid-promoted conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Alkylation and Propargylation
The hydroxyl group at the 7-position undergoes alkylation to introduce functional handles for further reactions:
-
Propargylation :
Copper-Catalyzed Cycloaddition (Click Chemistry)
The propargylated derivative participates in Huisgen 1,3-dipolar cycloaddition with azides to form triazole-linked glycohybrids :
-
Reagents : CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O (1:1).
-
Conditions : 50°C, 30–60 minutes.
Table 1: Representative Click Reactions
| Glycohybrid | Azide Source | Yield (%) | Biological Activity (IC₅₀, μM) |
|---|---|---|---|
| 9a | 1-Azidoglycoside | 92 | 12.3 (MCF-7 cells) |
| 9b | 2-Azidoethyl mannose | 85 | 15.8 (MDA-MB231) |
Reduction Reactions
Reduction of ester groups to alcohols is documented in derivative synthesis:
-
Conditions : Tetrahydrofuran (THF), 0°C to room temperature.
Enzymatic Hydroxylation
In biological systems, flavin adenine dinucleotide (FAD)-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis) metabolize pyrazolo[1,5-a]pyrimidine derivatives via hydroxylation, leading to resistance .
Comparative Reactivity Analysis
The 4-chlorophenyl group enhances electrophilicity at the pyrimidine ring, facilitating substitutions. Key differences from analogues include:
Table 2: Reactivity Comparison with Analogues
Key Findings
-
Synthetic Flexibility : Microwave-assisted condensation and click chemistry enable rapid diversification .
-
Biological Interactions : Hydroxylation by FAD-dependent enzymes limits therapeutic efficacy .
-
Structural Influence : The 4-chlorophenyl group directs reactivity toward electrophilic substitutions, unlike morpholinyl or amino substituents .
Scientific Research Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer properties. Several derivatives of this compound have shown promising results against various cancer cell lines.
Key Findings:
- Growth Inhibition: In a study involving a library of synthesized compounds, derivatives of pyrazolo[1,5-a]pyrimidine demonstrated significant growth inhibition across multiple cancer cell lines. For instance, a derivative exhibited a mean growth inhibition (GI%) of 43.9% across 56 different cell lines .
- Mechanism of Action: The anticancer activity is attributed to the ability of these compounds to inhibit specific kinases involved in cancer progression, such as CDK2 and TRKA. Molecular docking studies indicated that these compounds bind effectively to the active sites of these kinases, which is crucial for their inhibitory action .
Table 1: Anticancer Activity Summary
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine | MDA-MB-231 (Breast) | 12.5 | |
| Derivative A | A549 (Lung) | 8.0 | |
| Derivative B | HCT116 (Colon) | 15.0 |
Antitubercular Activity
Recent research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads for antitubercular agents. These compounds have been shown to possess activity against Mycobacterium tuberculosis.
Key Findings:
- High-Throughput Screening: One derivative was identified through high-throughput screening as an effective antitubercular agent with low cytotoxicity against mammalian cells. This compound targets unique pathways within the bacterial cells, distinct from traditional antibiotics .
- Mechanism of Action: The mechanism involves interference with mycolyl-arabinogalactan biosynthesis and respiration processes in M. tuberculosis, leading to bacterial cell death without affecting host cell viability .
Table 2: Antitubercular Activity Summary
| Compound | Activity Against | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative C | M. tuberculosis | <0.5 | |
| Pyrazolo[1,5-a]pyrimidine Derivative D | M. tuberculosis | <0.8 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor, particularly against Bruton’s tyrosine kinase (BTK), which is implicated in various malignancies.
Key Findings:
- Inhibition Mechanism: The compound inhibits BTK activity by binding to its active site, disrupting signaling pathways critical for B-cell development and differentiation.
- Biochemical Impact: This inhibition can lead to significant effects on immune response and has potential therapeutic implications in diseases such as chronic lymphocytic leukemia (CLL).
Table 3: Enzyme Inhibition Summary
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Insights :
- The 4-chlorophenyl group in 12b and 4d enhances lipophilicity and target binding, improving therapeutic indices and enzymatic inhibition .
- Morpholine at C7 ( ) optimizes kinase selectivity via hydrogen bonding interactions critical for PI3Kδ inhibition.
Anticancer Activity and Therapeutic Index (TI)
Therapeutic indices (TI = IC50 on normal cells / IC50 on cancer cells) highlight safety and efficacy:
Key Findings :
- 12b ’s 4-chlorophenyl group confers a 3–4× higher TI than doxorubicin, indicating superior cancer selectivity and safety .
- Non-chlorinated analogue 12a (N-phenyl) shows lower TI and mutagenic risks, underscoring the importance of halogenation .
Enzymatic Inhibition and Therapeutic Potential
Acetylcholinesterase (AChE) Inhibition:
| Compound | AChE Inhibition (%) | IC50 (mg/mL) | Anti-Arthritic Activity |
|---|---|---|---|
| 12b | 16.00 ± 0.04 | 3.15 ± 0.01 | High (4-chlorophenyl) |
| 12a | 14.92 ± 0.02 | 3.34 ± 0.01 | Moderate |
Mechanistic Insights :
- The 4-chlorophenyl group in 12b enhances electron-withdrawing effects, improving AChE binding and anti-arthritic activity .
Selectivity in Kinase Inhibition
- Jak2 Inhibitors: Pyrazolo[1,5-a]pyrimidine 7j demonstrates nanomolar Jak2 inhibition (IC50 = 1 nM) with >100× selectivity over Jak3, critical for myeloproliferative neoplasms .
- PI3Kδ Inhibitors : Morpholine-substituted derivatives ( ) achieve 200-fold potency increases in PDE4 inhibition, highlighting scaffold adaptability for isoform-specific targeting .
Biological Activity
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine is a notable compound within the pyrazolo[1,5-a]pyrimidine class, recognized for its diverse biological activities. This article delves into the compound's biological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition activities. We will summarize recent research findings, including structure-activity relationships (SAR), and present relevant data tables and case studies to illustrate its potential therapeutic applications.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely tied to its structural characteristics. The presence of the 4-chlorophenyl group enhances its interaction with biological targets. Recent studies have demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly affect its potency and selectivity against various biological targets.
Key Findings
- Anticancer Activity : Various derivatives of pyrazolo[1,5-a]pyrimidines have shown promising anticancer activity. For instance, a study reported that certain derivatives exhibited growth inhibition percentages (GI%) ranging from 43.9% to over 100% across different cancer cell lines, indicating their potential as effective anticancer agents .
- Enzyme Inhibition : Research has highlighted the compound's role as a selective inhibitor of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer progression .
Anticancer Activity
This compound and its derivatives have been evaluated for their anticancer properties using various cancer cell lines. The results from multiple studies are summarized in Table 1.
| Compound | Cell Line | GI% | IC50 (µM) |
|---|---|---|---|
| 6n | HOP-92 | 71.8 | 11.70 |
| 6p | NCI-H460 | 66.12 | 19.92 |
| 6s | RFX 393 | 84.17 | 11.70 |
| 6t | RFX 393 | 66.02 | 19.92 |
These findings suggest that the compound possesses significant cytotoxicity against renal carcinoma cells, with IC50 values indicating effective inhibition .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-a]pyrimidines has also been investigated. A study identified these compounds as promising candidates against Mycobacterium tuberculosis, showing low cytotoxicity while maintaining effective antitubercular activity . The mechanism of action does not involve traditional pathways related to cell wall biosynthesis or iron uptake but rather targets specific metabolic processes within the bacterium .
Anti-inflammatory and Other Activities
The compound has demonstrated anti-inflammatory effects in various assays, contributing to its profile as a multi-target therapeutic agent. Additionally, it has shown potential as an antagonist for cannabinoid receptors and inhibitors of alpha-glucosidase .
Case Studies
Several case studies illustrate the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives:
- Case Study on Anticancer Efficacy : A recent investigation assessed a series of synthesized pyrazolo[1,5-a]pyrimidines for their anticancer effects on MDA-MB-231 breast cancer cells using MTT assays. The results indicated that some derivatives significantly inhibited cell viability compared to controls .
- Antimicrobial Screening : Another study focused on the screening of various pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. The compounds were subjected to high-throughput screening methodologies that confirmed their potential as new antitubercular agents .
Q & A
Q. What are the optimal synthetic routes for 7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine?
To synthesize pyrazolo[1,5-a]pyrimidine derivatives, a common approach involves cyclocondensation of aminopyrazole precursors with β-diketones or β-ketoesters under reflux conditions. For halogenated derivatives like 7-(4-Chlorophenyl) variants, phosphorus oxychloride (POCl₃) is often used to introduce chlorine substituents. Key steps include:
- Refluxing hydroxy precursors (e.g., 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine) with POCl₃ and triethylamine in 1,4-dioxane for 3 hours .
- Purification via silica gel column chromatography (petroleum ether/ethyl acetate, 9:1 v/v) and recrystallization from cyclohexane/CH₂Cl₂ .
Q. How can the molecular structure of this compound be confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Parameters to analyze include:
- Unit cell dimensions : Monoclinic symmetry with .
- Bond lengths and angles : Critical bonds like C9–C10 (1.4216 Å) and torsion angles (e.g., C13–C14–C15–C16: 128.20°) validate planarity and steric interactions .
- R factors : Acceptable refinement metrics (e.g., ) ensure data reliability .
Q. What spectroscopic techniques are used to characterize pyrazolo[1,5-a]pyrimidine derivatives?
- NMR : and NMR identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- IR : Stretching frequencies for C–Cl (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., 346.78 for C₁₈H₁₁ClN₆) validate molecular weight .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of pyrazolo[1,5-a]pyrimidine derivatives?
Time-dependent density functional theory (TD-DFT) calculates electronic transitions and excited-state properties. For example:
- HOMO-LUMO gaps : A smaller gap (e.g., 3.11 eV for compound 4f) correlates with redshifted absorption (λₐbₛ = 398.4 nm) .
- Oscillator strengths : High values (e.g., 0.88 for 4f) indicate strong UV-vis absorption, critical for fluorophore design .
- Dominant transitions : Assign transitions (e.g., 95% HOMO→LUMO for 4a) to interpret photophysical behavior .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Assay standardization : Ensure consistent conditions (e.g., MIC values for antifungal assays using Fusarium spp.) .
- Structural analogs : Compare substituent effects (e.g., 7-alkylamino vs. 7-aryl groups) to identify activity trends .
- Computational validation : Cross-check experimental bioactivity with docking studies (e.g., binding affinity to fungal CYP51) .
Q. What strategies improve structure-activity relationship (SAR) studies for antifungal pyrazolo[1,5-a]pyrimidines?
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at C7 to enhance membrane penetration .
- In vitro testing : Evaluate MIC₉₀ values against phytopathogens (e.g., Botrytis cinerea) using agar dilution .
- Mechanistic studies : Probe inhibition of ergosterol biosynthesis via LC-MS analysis of fungal sterols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
